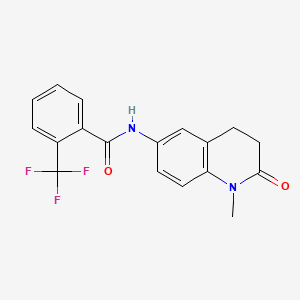

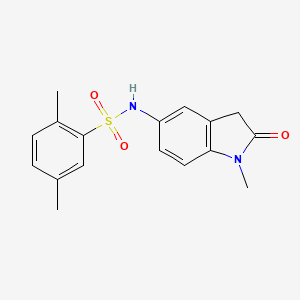

2,5-Dimethyl-N-(1-Methyl-2-Oxoindolin-5-yl)benzolsulfonamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

In the search for novel small molecules activating procaspase-3, two series of novel compounds have been designed and synthesized . The synthesis process involves the use of various chemical reactions and techniques, but the specific synthesis process for 2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is not explicitly mentioned in the available literature.Molecular Structure Analysis

The molecular structure of 2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide can be analyzed using various spectroscopic techniques. For instance, NMR spectroscopy can provide information about the chemical environment of the hydrogen and carbon atoms in the molecule .Wissenschaftliche Forschungsanwendungen

Antitumor-Wirkstoffe

Die Verbindung wurde bei der Entwicklung und Synthese neuartiger 2-Oxoindolin-basierter Acetohydrazide als Antitumor-Wirkstoffe verwendet . Diese Verbindungen zeigten eine bemerkenswerte Zytotoxizität gegenüber drei menschlichen Krebszelllinien: Dickdarmkrebs SW620, Prostatakrebs PC-3 und Lungenkrebs NCI-H23 . Insbesondere zeigten einige Verbindungen eine Zytotoxizität, die der der Positivkontrolle PAC-1, der ersten Prokaspase-3-aktivierenden Verbindung, gleich oder überlegen war .

Zellzyklus- und Apoptose-Regulation

Es wurde festgestellt, dass die Verbindung den Zellzyklus und die Apoptose beeinflusst . Die repräsentativen Verbindungen akkumulierten U937-Zellen in der S-Phase und induzierten signifikant späte Zell-Apoptose . Dies zeigt das Potenzial der Verbindung, das Zellwachstum und den Zelltod zu regulieren, was bei der Krebsbehandlung entscheidend ist .

Antivirale Aktivität

Es wurde festgestellt, dass Indolderivate, zu denen auch die fragliche Verbindung gehört, eine antivirale Aktivität besitzen . Sie wurden als antivirale Mittel mit inhibitorischer Aktivität gegen Influenza A und Coxsackie B4-Virus berichtet .

Entzündungshemmende Aktivität

Indolderivate besitzen auch eine entzündungshemmende Aktivität . Dies macht die Verbindung möglicherweise nützlich bei der Behandlung von Erkrankungen, die durch Entzündungen gekennzeichnet sind .

Antioxidative Aktivität

Die Verbindung, als Indolderivat, besitzt auch eine antioxidative Aktivität . Dies bedeutet, dass sie schädliche freie Radikale im Körper neutralisieren kann, was dazu beitragen kann, verschiedene Gesundheitszustände zu verhindern .

Antimikrobielle Aktivität

Es wurde festgestellt, dass Indolderivate eine antimikrobielle Aktivität besitzen . Dies deutet darauf hin, dass die Verbindung bei der Entwicklung neuer antimikrobieller Mittel eingesetzt werden könnte .

Antidiabetische Aktivität

Es wurde festgestellt, dass Indolderivate eine antidiabetische Aktivität besitzen . Dies deutet darauf hin, dass die Verbindung bei der Behandlung von Diabetes eingesetzt werden könnte .

Antimalaria-Aktivität

Es wurde festgestellt, dass Indolderivate eine Antimalaria-Aktivität besitzen . Dies deutet darauf hin, dass die Verbindung bei der Entwicklung neuer Antimalaria-Medikamente eingesetzt werden könnte .

Wirkmechanismus

Target of Action

Similar compounds have been designed as acetylcholine esterase (ache) inhibitors . AChE plays a crucial role in nerve function, and its inhibition can have significant effects on neurological diseases like Alzheimer’s disease .

Mode of Action

Similar compounds have been found to inhibit ache, which could suggest that this compound may interact with its targets in a similar manner .

Biochemical Pathways

Compounds with similar structures have been found to affect the cholinergic pathway by inhibiting ache . This inhibition can lead to an increase in the concentration of acetylcholine in the synaptic cleft, affecting downstream neurological processes .

Result of Action

Similar compounds have shown notable cytotoxicity toward human cancer cell lines . This suggests that this compound might also have potential anticancer effects.

Biochemische Analyse

Biochemical Properties

2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The interactions of 2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide with these biomolecules often involve binding to specific receptors or enzymes, thereby modulating their activity.

Cellular Effects

The effects of 2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to induce apoptosis in cancer cells by activating caspases and other apoptotic pathways . Additionally, 2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide may alter the expression of genes involved in cell cycle regulation and metabolic processes.

Molecular Mechanism

The molecular mechanism of action of 2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes or receptors, leading to their inhibition or activation. For instance, indole derivatives have been shown to inhibit enzymes like acetylcholinesterase, which is involved in neurotransmission . Additionally, 2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide may modulate gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability under different conditions . Additionally, the long-term effects of 2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide on cellular function may include sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects . For example, indole derivatives have been shown to induce cytotoxicity in cancer cells at higher concentrations, which could be beneficial for cancer treatment but may also pose risks of toxicity.

Metabolic Pathways

2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is involved in several metabolic pathways. This compound interacts with enzymes and cofactors that facilitate its metabolism. For instance, indole derivatives are known to undergo various metabolic transformations, including hydroxylation and conjugation reactions . These metabolic pathways can influence the bioavailability and activity of 2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide in biological systems.

Transport and Distribution

The transport and distribution of 2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of 2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide in certain tissues or cellular compartments can affect its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is essential for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, indole derivatives have been shown to localize to the mitochondria, where they can influence mitochondrial function and apoptosis.

Eigenschaften

IUPAC Name |

2,5-dimethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-11-4-5-12(2)16(8-11)23(21,22)18-14-6-7-15-13(9-14)10-17(20)19(15)3/h4-9,18H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLYJJZHPWVGND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-((4-fluoro-3-(1H-tetrazol-5-yl)phenyl)sulfonyl)pyrrolidin-3-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B2561559.png)

![N-(3,4-dimethylphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2561564.png)

![8-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2561565.png)

![1-(4-fluorophenyl)-2-{[5-(hydroxymethyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2561569.png)